ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate (CAS 179601-38-8) is a chiral, cis-configured β-amino ester. It serves as a protected, enantiopure surrogate for (1S,2R)-2-aminocyclohexanecarboxylic acid (cis-ACHC).

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 179601-38-8
Cat. No. B189983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (1S,2R)-2-aminocyclohexane-1-carboxylate
CAS179601-38-8
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCCC1N
InChIInChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3/t7-,8+/m0/s1
InChIKeyVODUKXHGDCJEOZ-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate (CAS 179601-38-8) as a Defined Chiral Building Block


Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate (CAS 179601-38-8) is a chiral, cis-configured β-amino ester. It serves as a protected, enantiopure surrogate for (1S,2R)-2-aminocyclohexanecarboxylic acid (cis-ACHC) [1]. Its rigid cyclohexane backbone and locked relative stereochemistry between the 1-carboxylate and 2-amino groups make it a key scaffold in foldamer science and glycomimetic design, where conformation is critical [2]. This compound is distinct from its trans diastereomers and the opposite enantiomer, (1R,2S)-cis-ACHC, in its specific spatial presentation for molecular recognition [2].

Why Generic Substitution Fails for Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate in Research Procurement


Substituting ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate with a racemic mixture, a trans diastereomer, or even the opposite cis enantiomer is not viable for applications requiring a defined 3D structure. The compound's utility as a β-amino acid scaffold relies on its specific (1S,2R) cis configuration, which dictates a distinct set of gauche conformations about the Cα–Cβ bond, leading to extended peptide structures [1]. In contrast, trans-ACHC promotes helical folding [1]. The ethyl ester moiety is also critical, as it serves as a specific carboxyl-protecting group where its reactivity profile differs from the more acid-labile tert-butyl or less lipophilic methyl ester analogs, directly influencing synthetic route design and yield [2].

Quantitative Differentiation Evidence for Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate


Enantiomeric Purity vs. Racemic Mixture: Asymmetric Synthesis Efficacy

The target compound, as a single (1S,2R) enantiomer, can be produced with high diastereomeric excess (de) via an optimized asymmetric reductive amination, a significant advantage over racemic mixtures. The synthesis yielded a diastereomeric mixture with an 82% de favoring the desired cis isomer, which was then isolated as the HBr salt in enantiomerically pure form after a single crystallization [1]. This contrasts with purchasing racemic ethyl cis-2-aminocyclohexane-1-carboxylate (e.g., CAS 1436-60-8), which would require additional costly and time-consuming chiral resolution steps and inherently limits the maximum yield of the desired enantiomer to 50% .

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Conformational Control in Peptide Design: Extended vs. Helical Structures

The (1S,2R) cis configuration of the core amino acid forces peptide oligomers to adopt extended conformations, a property orthogonal to the helical structures promoted by its trans diastereomer. 2D NMR and X-ray crystallography studies on oligomers containing the (1R,2S)-cis-ACHC (the enantiomer of our target's acid form) confirmed extended conformations in solution and solid state, featuring a characteristic six-membered-ring C=O···H–N hydrogen bond [1]. In contrast, trans-ACHC is widely documented to promote 12/10-helical structures [1]. This divergent folding behavior is a direct, quantifiable consequence of the relative stereochemistry.

Foldamer Science Conformational Analysis β-Peptide Design

Demonstrated Scaffold Utility: Synthesis of Glycomimetics

The (1S,2R)-stereochemistry is not just a theoretical advantage but a demonstrated requirement for specific applications. (1S,2R)-2-aminocyclohexanecarboxylic acid has been explicitly used as a scaffold to prepare a mimic of the Lewis-x trisaccharide [1]. This application relies on the precise relative orientation of the amino and carboxyl groups to correctly position sugar-like fragments, highlighting a use case that cannot be fulfilled by the (1R,2S) enantiomer, which would produce a mirror-image scaffold, or the trans diastereomer, which would have an entirely different geometry [1].

Glycomimetics Scaffold Chemistry Bioisostere Design

Ester Protecting Group Selection: Hydrolytic Stability and Synthetic Utility

The ethyl ester protecting group offers a distinct stability profile compared to other common carboxyl protecting groups used for 2-aminocyclohexane-1-carboxylic acid. While a direct stability study for this exact scaffold is not available, class-level knowledge indicates that ethyl esters are significantly more stable to acidic conditions than tert-butyl esters (e.g., Boc-ACHC-OtBu) and are less prone to nucleophilic cleavage than methyl esters [1]. This intermediate stability allows for selective deprotection in the presence of other acid-labile groups, making it a strategic choice for multi-step synthesis where orthogonal protection is critical .

Protecting Group Strategy Synthetic Chemistry Ester Hydrolysis

Definitive Application Scenarios for Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate


Synthesis of Enantiopure Extended β-Peptide Foldamers

The (1S,2R) ethyl ester serves as the ideal precursor for (1S,2R)-cis-ACHC, a building block that forces β-peptides into extended conformations. This is crucial for designing functional mimics of extended protein surfaces or creating novel biomaterials with a defined shape. The enantiopurity achieved via the Xu et al. method [1] ensures homogeneous folding, and the ethyl ester provides a robust, orthogonal protecting group during peptide synthesis.

Design of Chiral Scaffolds for Glycomimetic Drugs

In projects aiming to mimic complex carbohydrates like the Lewis-x antigen, the (1S,2R) scaffold is a validated platform. The precise spatial arrangement of functional groups attached to the amino and carboxyl moieties is essential for biological recognition. This scaffold has a proven track record in this niche, making the ethyl ester the logical building block to begin such a campaign [2].

Synthesis of Muscarinic Receptor Agonist Intermediates

Patent literature identifies substituted cyclohexane derivatives as muscarinic M1/M4 receptor agonists, a target class for Alzheimer's disease and schizophrenia [3]. The (1S,2R) ethyl ester provides a chiral starting material with functional handles (amino and ester groups) at defined positions, enabling the rapid construction of a library of candidate molecules through selective derivatization, which would be impossible with a racemic starting material.

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